(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone
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Overview
Description
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone is a complex organic compound that features a pyrimidine ring substituted with a chloro and methylthio group, and a piperazine ring substituted with a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with methylthiol in the presence of a base.
Substitution Reaction: The chloro group on the pyrimidine ring is substituted with a piperazine derivative, specifically 4-(2,3-dimethylphenyl)piperazine, under basic conditions.
Coupling Reaction: The final step involves coupling the substituted pyrimidine with a methanone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it can be used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Medicine
Industry
In the chemical industry, it can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups on the pyrimidine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, while the piperazine ring can enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine: A simpler compound with similar functional groups but lacking the piperazine moiety.
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid chloride: Another related compound with a carboxylic acid chloride group instead of the methanone moiety.
Uniqueness
The presence of both the pyrimidine and piperazine rings in (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone makes it unique compared to simpler analogs. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug development.
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS/c1-12-5-4-6-15(13(12)2)22-7-9-23(10-8-22)17(24)16-14(19)11-20-18(21-16)25-3/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQDQZKZDYWQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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